molecular formula C23H19ClN4O2 B2672820 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 119487-12-6

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2672820
CAS RN: 119487-12-6
M. Wt: 418.88
InChI Key: LUSQLJBVTOBLCB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Bioavailability Enhancement

Research on closely related compounds to 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea has shown that polymorphs can significantly affect dissolution and absorption characteristics, leading to enhanced bioavailability. For instance, studies on YM022, a compound with a similar benzodiazepine structure, identified two crystalline forms (alpha and beta) that, along with amorphous forms obtained via spray drying, showed differences in water solubility. Solid dispersion techniques improved the bioavailability of these forms in in vitro and in vivo studies, suggesting that manipulating the physical form of such compounds can enhance their pharmacological effectiveness (Yano et al., 1996).

Anti-inflammatory Properties

Peripheral benzodiazepine receptor ligands, including compounds structurally similar to 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, have demonstrated anti-inflammatory effects in vivo. These effects were observed in animal models of inflammation, such as paw edema induced by carrageenan in mice. Pretreatment with specific ligands inhibited edema formation, suggesting potential therapeutic applications for inflammation-related disorders (Torres et al., 1999).

Nonlinear Optical (NLO) Applications

Derivatives of benzodiazepines, including those related to the chemical structure , have been studied for their potential in opto-nonlinear applications. DFT studies on such molecules have revealed that they exhibit promising properties for NLO applications, such as high second-order nonlinear optical susceptibilities. These findings indicate potential use in the development of materials for optical technologies, highlighting the versatility of benzodiazepine derivatives beyond pharmacological applications (Shkir et al., 2022).

Antitumor Activity

Research into certain urea derivatives has unveiled potential antitumor activities. Studies on 1-aryl-3-(2-chloroethyl) ureas have evaluated their cytotoxicity against human adenocarcinoma cells, revealing comparable or superior cytotoxic effects to known chemotherapeutic agents. This suggests that structural analogs of 1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea might serve as leads for the development of new anticancer drugs (Gaudreault et al., 1988).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c1-28-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)26-21(22(28)29)27-23(30)25-17-11-7-10-16(24)14-17/h2-14,21H,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQLJBVTOBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 3-chlorophenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 233°-234° C.
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